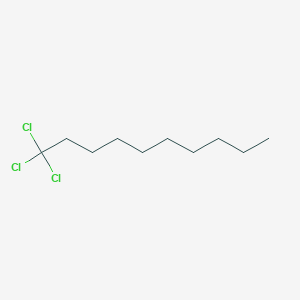
(1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedimethanol is a chiral compound with two stereocenters It is a derivative of cyclopentane, featuring two hydroxyl groups and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedimethanol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method is favored for its high stereoselectivity and optical purity.
Industrial Production Methods
For large-scale industrial production, the preparation method focuses on cost-effectiveness and scalability. The raw materials used are widely available and inexpensive, and the reaction conditions are mild, making the process suitable for large-scale production . The method involves simple operations and has high atom economy, reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like HBr, PBr3, and SOCl2.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and hydrogen bromide (HBr) are commonly used.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedimethanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which (1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedimethanol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-1,3-Dibromocyclopentane: Similar in structure but with bromine atoms instead of hydroxyl groups.
(1R,3S)-Camphoric acid: A related compound with carboxylic acid groups instead of hydroxyl groups.
Properties
CAS No. |
19908-51-1 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
[(1S,3R)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol |
InChI |
InChI=1S/C10H20O2/c1-9(2)8(6-11)4-5-10(9,3)7-12/h8,11-12H,4-7H2,1-3H3/t8-,10+/m1/s1 |
InChI Key |
SHBHXOXBWWDHLT-SCZZXKLOSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H](C1(C)C)CO)CO |
Canonical SMILES |
CC1(C(CCC1(C)CO)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol](/img/structure/B13415692.png)
![2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester](/img/structure/B13415699.png)





![Trimethyl-[[3-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium;iodide](/img/structure/B13415733.png)
